6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione
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Overview
Description
6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxyl group, and an oxolan-2-ylmethyliminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrimidine core. The hydroxyl group and the oxolan-2-ylmethyliminomethyl substituent are introduced through specific reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The substituents on the pyrimidine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
Flavonoids: A class of compounds with similar structural features and biological activities.
Uniqueness
6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-hydroxy-5-(oxolan-2-ylmethyliminomethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-7(9(15)13-10(16)12-8)5-11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAPQFDUUMNLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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